Cas no 1081117-22-7 (1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one)

1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one structure
1081117-22-7 structure
商品名:1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
CAS番号:1081117-22-7
MF:C21H19N3O2
メガワット:345.394464731216
CID:5342446

1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

    • 3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
    • 1-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
    • 3-[3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one
    • STL351486
    • 1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one
    • 1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
    • インチ: 1S/C21H19N3O2/c1-13(2)14-8-10-15(11-9-14)20-22-21(26-23-20)17-12-24(3)18-7-5-4-6-16(18)19(17)25/h4-13H,1-3H3
    • InChIKey: QJTHGPIKNVUNLX-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2=CN(C)C3C=CC=CC=3C2=O)=NC(C2C=CC(=CC=2)C(C)C)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 554
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 59.2

1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-3633-3mg
1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081117-22-7
3mg
$63.0 2023-09-10
Life Chemicals
F3411-3633-25mg
1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081117-22-7
25mg
$109.0 2023-09-10
Life Chemicals
F3411-3633-1mg
1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081117-22-7
1mg
$54.0 2023-09-10
Life Chemicals
F3411-3633-5mg
1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081117-22-7
5mg
$69.0 2023-09-10
Life Chemicals
F3411-3633-15mg
1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081117-22-7
15mg
$89.0 2023-09-10
Life Chemicals
F3411-3633-20μmol
1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081117-22-7
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-3633-2mg
1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081117-22-7
2mg
$59.0 2023-09-10
Life Chemicals
F3411-3633-2μmol
1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081117-22-7
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-3633-10mg
1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081117-22-7
10mg
$79.0 2023-09-10
Life Chemicals
F3411-3633-20mg
1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
1081117-22-7
20mg
$99.0 2023-09-10

1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one 関連文献

1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-oneに関する追加情報

Introduction to 1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one and Its Significance in Modern Chemical Research

The compound with the CAS number 1081117-22-7, identified as 1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one, represents a fascinating molecule in the realm of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention due to their potential applications in medicinal chemistry and drug discovery. The structural complexity of this molecule, featuring a quinoline core conjugated with an oxadiazole moiety and an aromatic ring substituted with an isobutyl group, endows it with unique chemical properties that make it a promising candidate for further investigation.

In recent years, the development of novel therapeutic agents has been heavily influenced by the exploration of hybrid molecules that combine the advantages of multiple pharmacophores. The 1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one structure exemplifies this trend by integrating elements from different chemical scaffolds. The quinoline ring is well-known for its biological activity and has been widely used in the synthesis of antimalarial and anticancer drugs. On the other hand, the oxadiazole group is recognized for its ability to enhance binding affinity and metabolic stability. The presence of these functional units in a single molecule suggests that 1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one may exhibit synergistic effects that could lead to improved pharmacological outcomes.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By targeting specific kinases, small molecules like 1-methyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one could modulate these pathways and potentially induce therapeutic effects. Preliminary studies have suggested that derivatives of quinoline and oxadiazole can interact with kinase domains, leading to inhibition of their activity. This has opened up avenues for exploring 1-methyl-3-{3-[4-(propan-2-y l)phenyl]-1,2,4-o xadiazol -5 -y l}-1 , 4 -dihydroquinolin - 4 -one as a lead compound for developing kinase inhibitors.

The synthesis of 1-methyl - 3 -{ 3 -[ 4 - ( propan - 2 - y l ) phen y l ] - 1 , 2 , 4 - o x adia z ol - 5 - y l } - 1 , 4 - dihydroquinolin - 4 - one involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include condensation reactions between appropriately substituted precursors followed by functional group transformations. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to streamline the process and improve efficiency. These methods not only enhance the scalability of production but also allow for the introduction of structural modifications that can fine-tune the biological activity of the compound.

From a computational chemistry perspective, 1-methyl - 3 -{ 3 -[ 4 -( propan - 2 - y l ) phen y l ] - 1 , 2 , 4 ox adia z ol - 5 y l } - 1 , 4 dihydroquinolin e }--one has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into the binding modes of the compound within kinase active sites. By predicting how different parts of the molecule interact with amino acid residues in the target protein, researchers can design analogs with enhanced potency and selectivity. This approach leverages computational power to accelerate drug discovery efforts and reduce experimental costs.

The pharmacological evaluation of 1081117--22--7 has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit specific kinases with high affinity while maintaining low toxicity towards normal cells. This selective toxicity is crucial for developing effective therapeutics that minimize side effects. Additionally, animal models have shown that oral administration of this compound leads to sustained levels in blood plasma, indicating good bioavailability. These findings support further development towards clinical trials where its efficacy and safety can be thoroughly assessed in human populations.

The future directions for research on 1081117--22--7 include exploring its potential applications beyond kinase inhibition. Given its structural features, it may exhibit additional biological activities such as anti-inflammatory or antimicrobial properties when modified appropriately . Furthermore , investigating its mechanism o f action at a deeper level will provide critical information for optimizing therapeutic strategies . Collaborative efforts between synthetic chemists , medicinal chemists , biochemists , and clinicians will be essential in translating laboratory findings into tangible benefits for patients worldwide .

In conclusion,1081117--22--7 represents an exciting advancement i n pharmaceutical chemistry due t o i ts unique structural features and promising biological activities . As research progresses, this compound holds great promise f or becoming part o f next-generation therapeutics designed t o combat serious diseases like cancer . The interdisciplinary approach required t o fully exploit i ts potential underscores t he importance o f collaborative research i n driving innovation i n modern medicine . By combining cutting-edge synthetic methods with sophisticated computational techniques, scientists are paving t he way f or discovering novel treatments t hat can improve human health significantly .

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.